4-Methoxy-2-phenoxynicotinonitrile

Overview

Description

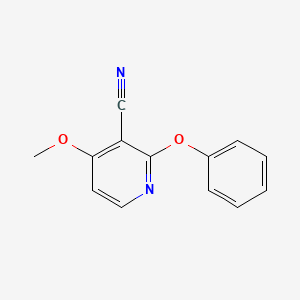

4-Methoxy-2-phenoxynicotinonitrile is an organic compound with the molecular formula C13H10N2O2 . It has an average mass of 226.231 Da and a mono-isotopic mass of 226.074234 Da .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-phenoxynicotinonitrile consists of a pyridine core flanked by two phenyl rings . Key interactions, such as π–π stacking and H⋯X contacts, play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-2-phenoxynicotinonitrile are not available, related compounds like 4-methoxy-2-nitroaniline have been studied. For instance, 4-methoxy-2-nitroaniline was completely decomposed in a Fenton oxidation process .Scientific Research Applications

Synthesis and Characterization

4-Methoxy-2-phenoxynicotinonitrile and its derivatives have been a subject of interest in various synthesis and characterization studies. It has been used as a base for synthesizing novel compounds due to its stability and reactivity. For instance, compounds like 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol have been synthesized from related compounds and characterized using different spectroscopic methods. These compounds have shown potential in various applications due to their chemical properties (Sukria et al., 2020).

Anticancer Potential

Certain derivatives of 4-Methoxy-2-phenoxynicotinonitrile have been investigated for their anticancer properties. For instance, studies on compounds like 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have been conducted to understand their reactivity and potential as anticancer agents. Spectroscopic studies along with molecular docking studies suggest that these compounds might act as potential anticancer agents (Eşme, 2021).

Photovoltaic Applications

Some derivatives of 4-Methoxy-2-phenoxynicotinonitrile have been explored for their applications in photovoltaics. For example, a derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized and its photovoltaic performance in dye‐sensitized solar cells (DSSCs) was investigated. It was found to have a higher molar extinction coefficient than some standard dyes and showed promising efficiency in DSSCs, indicating its potential use as a co-sensitizer to improve spectral coverage and efficiency in solar cells (Hemavathi et al., 2019).

Antioxidant Properties

Derivatives of 4-Methoxy-2-phenoxynicotinonitrile have been synthesized and tested for their antioxidant activity. For instance, compounds synthesized from vanillin and p-anisidine were tested for their antioxidant activity using the DPPH method, showing promising results. Such studies are crucial for understanding the potential of these compounds in combating oxidative stress-related diseases (Kusumaningrum et al., 2021).

Safety and Hazards

Future Directions

Research on similar compounds suggests potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name |

4-methoxy-2-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-16-12-7-8-15-13(11(12)9-14)17-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKVTTDUUVLXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-phenoxynicotinonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2949156.png)

![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)

![1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2949158.png)

![1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949162.png)

![6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid](/img/structure/B2949163.png)

![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide](/img/structure/B2949171.png)

![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)